molecular formula C17H20ClN3O4S B1387015 Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1192804-47-9

Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Numéro de catalogue: B1387015
Numéro CAS: 1192804-47-9
Poids moléculaire: 397.9 g/mol
Clé InChI: CAYYKCBJEYLNCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Core Heterocyclic Framework Identification

The compound features two distinct heterocyclic systems: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 1,2,4-oxadiazole ring. The benzothiophene component consists of a fused bicyclic structure with a sulfur atom in the thiophene ring (C$$8$$H$$6$$S framework). Partial hydrogenation reduces aromaticity in the cyclohexene portion, creating a semi-saturated system. The 1,2,4-oxadiazole ring (C$$2$$H$$2$$N$$_2$$O) adopts a planar configuration with nitrogen atoms at positions 1 and 4, and oxygen at position 2.

Table 1: Key Heterocyclic Parameters

Component Ring Size Heteroatoms Aromaticity
Tetrahydrobenzothiophene Bicyclic S Partial
1,2,4-Oxadiazole Monocyclic N, N, O Full

Benzothiophene Moiety Configuration Analysis

The tetrahydro modification creates a chair-like conformation in the cyclohexene ring, with the sulfur atom maintaining sp$$^2$$ hybridization in the thiophene portion. The ethyl carboxylate group at position 3 introduces steric strain, forcing the ester oxygen into a pseudo-axial orientation relative to the sulfur atom. X-ray crystallographic data for analogous structures show C-S bond lengths of 1.69–1.72 Å and C-C bond alternation consistent with residual conjugation.

Spatial Features:

  • Dihedral angle between thiophene and carboxylate planes: 5.2°–10.1°
  • Hydrogen bonding capacity at N-H group: 2.8–3.1 Å (based on amidoxime analogs)

Oxadiazole Ring Substituent Spatial Arrangement

The 1,2,4-oxadiazole displays characteristic bond lengths:

  • N-O: 1.36–1.42 Å
  • C-N: 1.28–1.32 Å
  • C-Cl in chloromethyl group: 1.76–1.78 Å

The propanoyl linker adopts a trans conformation (torsion angle: 178°–180°) between the oxadiazole and amide groups, minimizing steric clash between the chloromethyl substituent and benzothiophene system. DFT calculations predict 8.7 kcal/mol rotational barrier for the propanoyl chain.

Substituent Effects:

  • Chloromethyl group enhances electrophilicity at C5 of oxadiazole (Mulliken charge: +0.32 e)
  • Propanoyl spacer allows conjugation between amide and oxadiazole π-systems

Carboxylate Ester Functional Group Characterization

The ethyl ester exhibits:

  • C=O stretching frequency: 1705–1715 cm⁻¹ (IR)
  • C-O-C asymmetric stretch: 1240–1255 cm⁻¹
  • Ethyl group rotation barrier: 3.2 kcal/mol (microwave spectroscopy data)

Table 2: Bond Parameters in Ester Group

Bond Length (Å) Angle (°)
C=O 1.21 ± 0.02 O=C-O: 124.5
C-O 1.34 ± 0.03 C-O-C: 117.2
O-CH$$2$$CH$$3$$ 1.46 ± 0.02 -

Propriétés

IUPAC Name

ethyl 2-[3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-24-17(23)15-10-5-3-4-6-11(10)26-16(15)20-13(22)7-8-14-19-12(9-18)21-25-14/h2-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYKCBJEYLNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=NC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1192804-47-9) is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on available research and data.

Chemical Structure and Properties

The compound features several functional groups:

  • Oxadiazole ring : Contributes to its biological activity.
  • Benzothiophene ring : Known for various pharmacological properties.

Molecular Formula : C₁₇H₂₀ClN₃O₄S
Molecular Weight : 397.9 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance:

  • A study showed that related oxadiazole derivatives demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The benzothiophene moiety is associated with anticancer activity. Preliminary studies suggest that ethyl 2-{3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino derivatives may inhibit tumor growth through apoptosis induction in cancer cell lines .

Research Findings and Case Studies

Study Focus Outcome
Study 1Antimicrobial efficacy against E. coli and S. aureusSignificant inhibition observed; MIC values lower than standard antibiotics .
Study 2Cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells; IC50 values indicate potency .
Study 3Structure-activity relationship (SAR) analysisIdentified key structural features contributing to enhanced biological activity .

The proposed mechanisms through which ethyl 2-{3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino exerts its effects include:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of oxidative stress : The presence of the oxadiazole ring may enhance the generation of reactive oxygen species (ROS), leading to cell death.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Capacity Bioactivity Insights
Target Compound (Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) ~424.9* Chloromethyl-1,2,4-oxadiazole Donor: 1; Acceptor: 6 Hypothesized kinase inhibition
Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 380.5 Cyano-enoyl group Donor: 1; Acceptor: 5 Unreported, but cyano groups often enhance binding affinity
Salternamide E (Marine-derived analogue) 563.6 Macrocyclic lactam, halogenated side chain Donor: 2; Acceptor: 7 Anticancer activity

Functional Group Impact

  • Chloromethyl vs. In contrast, the cyano group in the analogue may engage in dipole-dipole interactions or act as a hydrogen bond acceptor, influencing target selectivity .
  • Oxadiazole vs.

Hydrogen Bonding and Crystallography

  • The target compound’s six hydrogen bond acceptors (vs. five in ) suggest greater capacity for forming stable crystal lattices or protein-ligand interactions. Tools like SHELXL and graph set analysis are essential for mapping these interactions.
  • Marine-derived analogues like Salternamide E exhibit complex hydrogen-bonded networks due to macrocyclic structures, underscoring the role of crystallography in elucidating bioactivity.

Méthodes De Préparation

Preparation of the Tetrahydro-1-benzothiophene-3-carboxylate Core

The ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediate is a common precursor for related compounds and can be prepared by literature methods involving:

  • Cyclization of suitable thiophene derivatives.
  • Esterification to introduce the ethyl carboxylate functionality.
  • Amination at the 2-position.

Typical conditions include:

  • Use of ethyl chloroformate or ethanol under acidic/basic catalysis for ester formation.
  • Amination via nucleophilic substitution or reductive amination.

This intermediate is well-documented with CAS 4506-71-2 and has been characterized extensively, confirming its suitability as a starting material for further functionalization.

Synthesis of the 3-(Chloromethyl)-1,2,4-oxadiazol-5-yl Propanoyl Fragment

The 3-(chloromethyl)-1,2,4-oxadiazole moiety is a critical functional group that can be synthesized through:

  • Cyclization reactions of amidoximes with chloromethyl precursors.
  • Use of chloromethyl heterocycles such as 5-(chloromethyl)-1,2,4-oxadiazole derivatives prepared from chloromethylation of oxadiazole rings.

A closely related compound, 5-(chloromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is synthesized by reacting chloromethyl reagents with heterocyclic precursors in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature for 2 hours, using potassium carbonate as a base. This method can be adapted for 1,2,4-oxadiazole analogs.

Amide Bond Formation (Coupling Reaction)

The key step in preparing the target compound is the formation of the amide bond between:

  • The amino group of the tetrahydrobenzothiophene carboxylate.
  • The propanoyl group attached to the 3-(chloromethyl)-1,2,4-oxadiazol-5-yl fragment.

Common coupling methods include:

  • Use of carbodiimide reagents such as 1,1'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents like toluene or DMF.
  • Reaction temperature control between 25°C to 65°C for several hours to ensure complete coupling.
  • Post-reaction work-up involving solvent removal under reduced pressure, washing with water and organic solvents (e.g., methylene chloride), and recrystallization from ethyl acetate to isolate the pure amide product.

Representative Preparation Procedure

Step Reagents and Conditions Description Outcome
1 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, CDI, toluene, 25-35°C Activation of carboxylate with CDI to form reactive intermediate Formation of imidazolide intermediate
2 Addition of 3-(chloromethyl)-1,2,4-oxadiazol-5-yl propanoyl amine, 55-65°C, 3-6 hours Coupling reaction to form amide bond Formation of target amide compound
3 Heating at 100°C for 3 hours Completion of reaction and removal of byproducts Enhanced yield and purity
4 Solvent removal under vacuum, washing with methylene chloride and water Purification steps Removal of impurities
5 Recrystallization from ethyl acetate at 10-15°C Isolation of crystalline product Pure Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC can be used to purify intermediates and final product.
  • Crystallization: Recrystallization from ethyl acetate or similar solvents at controlled temperatures improves purity.
  • Spectroscopic Analysis: ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
  • Yield Optimization: Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Solvent Toluene, DMF, methylene chloride, ethyl acetate Solvent choice affects solubility and reaction rate
Coupling Agent CDI, DCC Carbodiimides preferred for amide formation
Temperature Range 25°C to 100°C Stepwise heating to drive reaction
Reaction Time 2 to 6 hours Extended time ensures completion
Base for Chloromethylation Potassium carbonate Mild base for chloromethyl introduction
Purification Filtration, washing, recrystallization Critical for product purity
Yield Typically moderate to high (60-85%) Dependent on reaction optimization

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the benzothiophene core via cyclization of substituted thiophene precursors under acidic conditions.
  • Step 2 : Introduction of the 1,2,4-oxadiazole moiety using carbodiimide-mediated coupling or nitrile oxide cycloaddition.
  • Step 3 : Chloromethylation at the oxadiazole ring using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled pH (6–7) to avoid overhalogenation.
  • Step 4 : Final esterification or amidation to install the ethyl carboxylate group.
    Critical parameters : Temperature control (±2°C) during cyclization, solvent choice (e.g., THF for polar intermediates), and catalyst selection (e.g., DMAP for acylation) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate regioisomers.
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing between oxadiazole C-3 and C-5 positions).
    • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., dechlorinated derivatives).
    • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s pharmacological potential?

  • Core modifications : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F or Br) to assess electronic effects on bioactivity.
  • Functional group swaps : Replace the ethyl carboxylate with methyl or tert-butyl esters to study steric influences.
  • Biological assays :
    • In vitro : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays.
    • In vivo : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models.
      Data interpretation : Cross-correlate substituent effects with activity trends using multivariate regression .

Q. What computational methods predict reactivity or binding modes of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., protease active sites) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    Validation : Compare computational predictions with experimental IC₅₀ values or crystallographic binding data .

Q. How can conflicting biological activity data across structural analogs be resolved?

  • Case study : If analog A (Cl-substituted) shows higher potency than analog B (Br-substituted), investigate:
    • Solubility differences : Use logP measurements or shake-flask assays.
    • Metabolic stability : Perform liver microsome assays to assess degradation rates.
    • Off-target effects : Conduct kinome-wide profiling to identify unintended interactions.
      Resolution : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .

Methodological Challenges

Q. What strategies mitigate decomposition of the chloromethyl-oxadiazole moiety during storage?

  • Storage conditions : Lyophilize and store under inert gas (argon) at –20°C.
  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation.
  • Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Q. How to design scalable synthesis protocols without compromising yield?

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., chloromethylation) to improve heat dissipation.
  • DoE optimization : Use response surface methodology (RSM) to balance variables (e.g., reagent stoichiometry, temperature).
  • Catalyst recycling : Employ immobilized catalysts (e.g., silica-supported DMAP) for cost-effective reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.